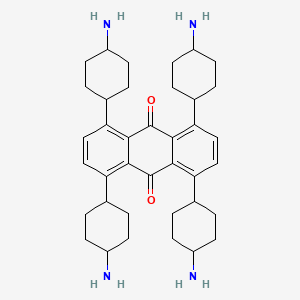
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is a complex organic compound with the molecular formula C38H52N4O2. It is known for its unique structure, which includes an anthraquinone core substituted with four aminocyclohexyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone typically involves the reaction of anthraquinone with 4-aminocyclohexylamine under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Cyclohexylation: Attachment of aminocyclohexyl groups to the anthraquinone core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminocyclohexyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetrakis(phenylamino)anthraquinone
- 1,4,5,8-Tetrakis(methylamino)anthraquinone
- 1,4,5,8-Tetrakis(ethylamino)anthraquinone
Comparison
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is unique due to its aminocyclohexyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, biological activity, and applications.
Propiedades
Número CAS |
94107-98-9 |
|---|---|
Fórmula molecular |
C38H52N4O2 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
1,4,5,8-tetrakis(4-aminocyclohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2 |
Clave InChI |
VQIKXPKVWOCUFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


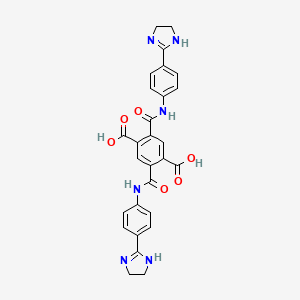
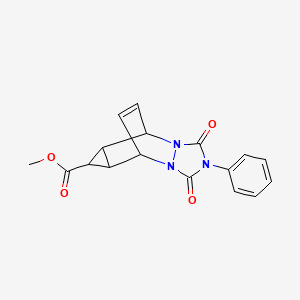

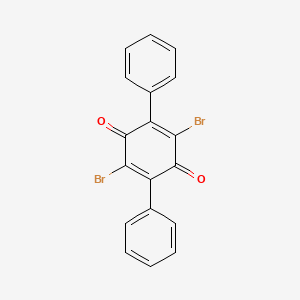
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
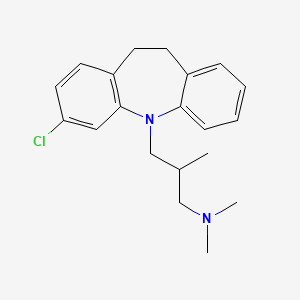
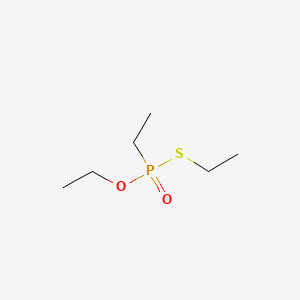
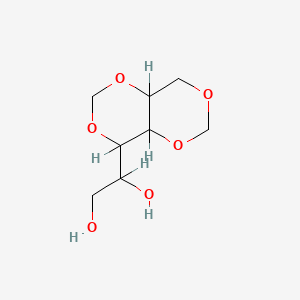
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

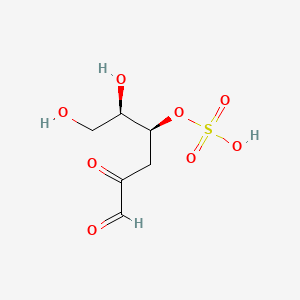
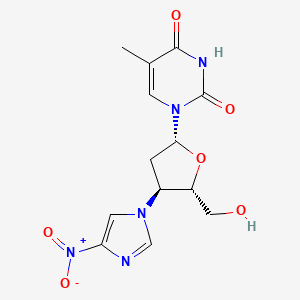
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
